1-Ethyl-3-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylmethyl]-urea
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Overview
Description
1-ethyl-3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]methyl]urea is a complex organic compound that features a boron-containing moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]methyl]urea typically involves the following steps:
Formation of the Boron-Containing Intermediate: The initial step involves the preparation of the boron-containing intermediate, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Coupling Reaction: The intermediate is then coupled with a pyridine derivative under palladium-catalyzed conditions to form the desired pyridylboronate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]methyl]urea undergoes various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The pyridyl ring can undergo reduction under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyridyl derivatives.
Substitution: Substituted pyridyl derivatives.
Scientific Research Applications
1-ethyl-3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]methyl]urea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]methyl]urea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole .
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline .
- 1-Methylpyrazole-4-boronic acid pinacol ester .
Uniqueness
1-ethyl-3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]methyl]urea is unique due to its specific combination of a boron-containing moiety with a pyridyl ring and urea functionality.
Properties
Molecular Formula |
C15H24BN3O3 |
---|---|
Molecular Weight |
305.18 g/mol |
IUPAC Name |
1-ethyl-3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]urea |
InChI |
InChI=1S/C15H24BN3O3/c1-6-17-13(20)19-10-12-8-7-11(9-18-12)16-21-14(2,3)15(4,5)22-16/h7-9H,6,10H2,1-5H3,(H2,17,19,20) |
InChI Key |
RWRUKKFOZINTDQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CNC(=O)NCC |
Origin of Product |
United States |
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